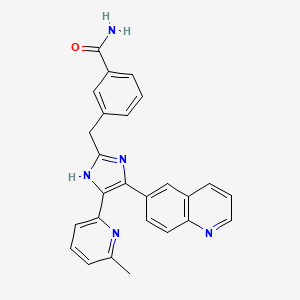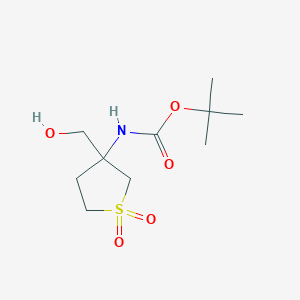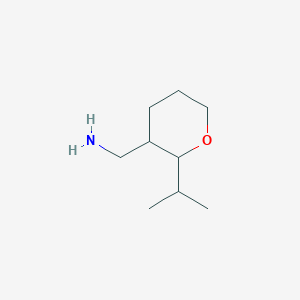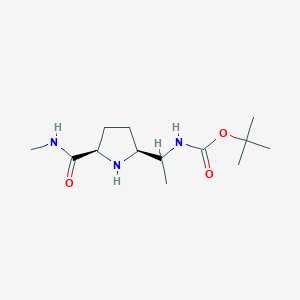
tert-Butyl (1-((2S,5R)-5-(methylcarbamoyl)pyrrolidin-2-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (1-((2S,5R)-5-(methylcarbamoyl)pyrrolidin-2-yl)ethyl)carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a carbamate functional group. It is often used in various chemical and biological applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-((2S,5R)-5-(methylcarbamoyl)pyrrolidin-2-yl)ethyl)carbamate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Methylcarbamoyl Group: The methylcarbamoyl group is introduced through a reaction with methyl isocyanate.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can occur at the carbamate group, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (1-((2S,5R)-5-(methylcarbamoyl)pyrrolidin-2-yl)ethyl)carbamate is used as a protecting group for amines due to its stability under various reaction conditions .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its ability to form stable complexes with proteins .
Medicine
In medicine, it is investigated for its potential use in drug delivery systems, particularly for targeting specific tissues or organs .
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity .
Mecanismo De Acción
The mechanism of action of tert-Butyl (1-((2S,5R)-5-(methylcarbamoyl)pyrrolidin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity . The tert-butyl group provides steric hindrance, enhancing the selectivity of the compound for its target .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: Lacks the pyrrolidine ring and methylcarbamoyl group.
N-Boc-pyrrolidine: Contains a pyrrolidine ring but lacks the methylcarbamoyl group.
tert-Butyl (1-((2S,5R)-5-(carbamoyl)pyrrolidin-2-yl)ethyl)carbamate: Similar structure but without the methyl group on the carbamoyl moiety.
Uniqueness
tert-Butyl (1-((2S,5R)-5-(methylcarbamoyl)pyrrolidin-2-yl)ethyl)carbamate is unique due to the presence of both the methylcarbamoyl group and the pyrrolidine ring, which confer specific reactivity and binding properties .
Propiedades
Fórmula molecular |
C13H25N3O3 |
|---|---|
Peso molecular |
271.36 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[(2S,5R)-5-(methylcarbamoyl)pyrrolidin-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C13H25N3O3/c1-8(15-12(18)19-13(2,3)4)9-6-7-10(16-9)11(17)14-5/h8-10,16H,6-7H2,1-5H3,(H,14,17)(H,15,18)/t8?,9-,10+/m0/s1 |
Clave InChI |
LLLWWHZRPRPLNN-CBMCFHRWSA-N |
SMILES isomérico |
CC([C@@H]1CC[C@@H](N1)C(=O)NC)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C1CCC(N1)C(=O)NC)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


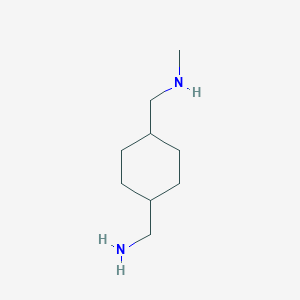

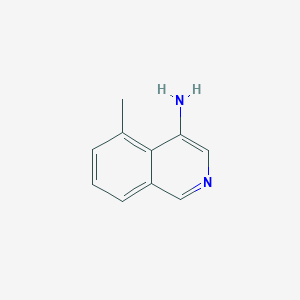
![1-[(4-Imino-1,4-dihydropyridin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B15279730.png)
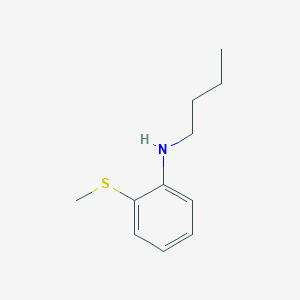
![3-Bromo-6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15279747.png)
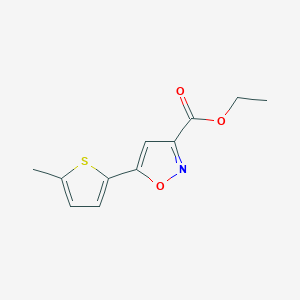
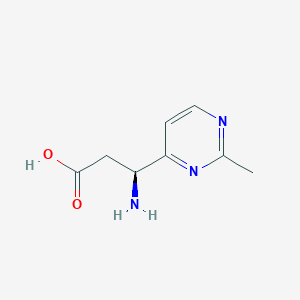
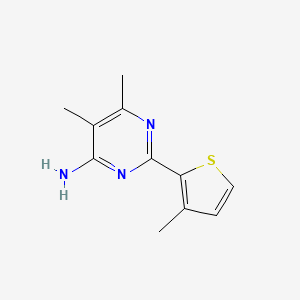
![5,6,7,8-Tetrahydro-9H-cyclohepta[d]pyrimidin-9-one](/img/structure/B15279761.png)
